4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid
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Overview
Description
4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is further attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-methoxybenzene, which can be obtained through the fluorination of 5-methoxyaniline.
Coupling Reaction: The 2-fluoro-5-methoxybenzene undergoes a coupling reaction with 3-methylbenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the fluoro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of 4-(2-Formyl-5-methoxyphenyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(2-Hydroxy-5-methoxyphenyl)-3-methylbenzoic acid.
Substitution: Formation of 4-(2-Amino-5-methoxyphenyl)-3-methylbenzoic acid.
Scientific Research Applications
4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
4-(2-Fluoro-5-methoxyphenyl)-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the benzoic acid moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-7-10(15(17)18)3-5-12(9)13-8-11(19-2)4-6-14(13)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNNHYQNGATQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690121 |
Source
|
Record name | 2'-Fluoro-5'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-09-6 |
Source
|
Record name | 2'-Fluoro-5'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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